molecular formula C22H22O4 B5736283 1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5736283
M. Wt: 350.4 g/mol
InChI Key: VIZVGXWAWFGHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of benzochromene derivatives. It has been used in various scientific research applications due to its promising effects on the human body. In

Mechanism of Action

The mechanism of action of 1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the modulation of various signaling pathways in the human body. The compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This compound has also been shown to activate the AMPK signaling pathway, which plays a crucial role in energy homeostasis and cellular metabolism. Furthermore, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the human body. The compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied in various in vitro and in vivo models, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, the compound has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to have potent anti-inflammatory effects, and further studies are needed to determine its efficacy in animal models of these diseases. Another potential application is in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its efficacy in human cancer patients. Additionally, this compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising synthetic compound with various potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is well understood. This compound has been extensively studied in various in vitro and in vivo models, and its effects on the human body are promising. Further research is needed to determine its safety and efficacy in human clinical trials and to explore its potential in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction between 4-methoxybenzyl alcohol and 3-methyl-2-benzopyrone in the presence of a base catalyst. The reaction results in the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in various in vitro and in vivo models, and the results have been promising. This compound has shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-14-11-19(25-13-15-7-9-16(24-2)10-8-15)21-17-5-3-4-6-18(17)22(23)26-20(21)12-14/h7-12H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZVGXWAWFGHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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